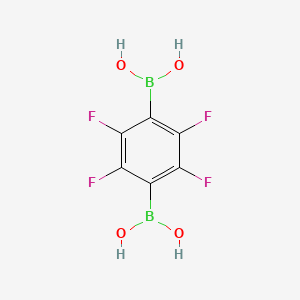

Perfluorophenyl,1-4-diboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

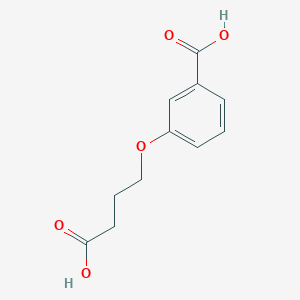

Perfluorophenyl,1-4-diboronic acid is a chemical compound with the CAS Number: 1380435-69-7 and a molecular weight of 237.71 . It has the IUPAC name (perfluoro-1,4-phenylene)diboronic acid .

Molecular Structure Analysis

The molecular structure of this compound is C6H4B2F4O4 . Further structural analysis would require more specific data or computational modeling.Chemical Reactions Analysis

Diboronic acids, including this compound, are known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications .Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.7092 g/mol .科学的研究の応用

Catalysis and Synthesis

Perfluorophenylboronic acids have been employed as catalysts in various organic synthesis processes. For instance, they catalyze the α-stereoselective synthesis of 2-deoxygalactosides from deactivated peracetylated d-galactal, highlighting a metal-free glycosylation method useful for synthesizing α-2-deoxygalactosides with a wide range of functional group tolerance (Tatina, Moussa, Xia, & Judeh, 2019). Additionally, these compounds catalyze Friedel-Crafts reactions of allylic alcohols with electron-rich arenes and heteroarenes under ambient conditions, producing water as the only byproduct and demonstrating their green chemistry potential (McCubbin, Hosseini, & Krokhin, 2010).

Material Science and Engineering

In the field of materials science, perfluorophenyl derivatives are integral to the development of covalent organic frameworks (COFs), which are highly crystalline materials with potential applications in gas storage, separation, and catalysis. For example, phenyl diboronic acid has been used to synthesize COFs with high thermal stability and surface areas, offering new avenues for designing porous materials (Côté, Benin, Ockwig, O'Keeffe, Matzger, & Yaghi, 2005).

Electrochemistry and Devices

Perfluorophenylboronic acids contribute to the development of electrochromic devices and conducting polymers. A polythiophene derivative synthesized from 1-(perfluorophenyl)-2,5-di(2-thienyl)-1H-pyrrole exhibited promising electrochromic properties and was utilized in constructing electrochromic devices (ECDs) with good switching times and optical memories (Sahin, Sahmetlioglu, Akhmedov, Tanyeli, & Toppare, 2006).

Supramolecular Chemistry

The strong electron-withdrawing properties of perfluorophenyl groups facilitate the formation of supramolecular structures. These properties have been exploited to create organometallic complexes and co-crystals through argentophilic and perfluorophenyl-perfluorophenyl interactions, leading to novel photodimerizations and framework structures in the solid state (Sinnwell, Baltrusaitis, & MacGillivray, 2015).

作用機序

Target of Action

Perfluorophenyl,1-4-diboronic acid is a key reagent and intermediate in organic synthesis . It is used to synthesize compounds containing phenyl and boron groups . The primary targets of this compound are these phenyl and boron-containing compounds .

Mode of Action

This compound interacts with its targets through a process known as cross-linking polymerization . It also participates in catalyst reactions and chemical vapor deposition . The interaction of this compound with its targets results in the formation of new compounds .

Biochemical Pathways

This compound affects the biochemical pathways involved in the synthesis of phenyl and boron-containing compounds . The downstream effects of these pathways include the production of new compounds through cross-linking polymerization, catalyst reactions, and chemical vapor deposition .

Pharmacokinetics

It is known that the compound is soluble in some organic solvents, such as dimethyl sulfoxide and dimethylformamide . This solubility can impact the bioavailability of this compound, as it may influence how well the compound is absorbed and distributed within a system .

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new phenyl and boron-containing compounds . These new compounds are the result of the cross-linking polymerization, catalyst reactions, and chemical vapor deposition that this compound participates in .

Safety and Hazards

特性

IUPAC Name |

(4-borono-2,3,5,6-tetrafluorophenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4B2F4O4/c9-3-1(7(13)14)4(10)6(12)2(5(3)11)8(15)16/h13-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMHMVKSMSUKNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C(=C1F)F)B(O)O)F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4B2F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(prop-2-yn-1-yl)-1,3-thiazol-2-amine](/img/structure/B2576272.png)

![Ethyl 4-[[2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonylacetyl]amino]benzoate](/img/structure/B2576274.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dichlorobenzamide](/img/structure/B2576283.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)isonicotinamide](/img/structure/B2576284.png)

![N-(4-chlorophenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2576285.png)

![2-sulfanyl-N-[2-(trifluoromethyl)phenyl]quinoline-4-carboxamide](/img/structure/B2576286.png)

![1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone](/img/structure/B2576292.png)